molecular formula C9H7FN2 B1455880 5-Fluoro-2-(1H-pyrrol-1-yl)pyridine CAS No. 1355334-56-3

5-Fluoro-2-(1H-pyrrol-1-yl)pyridine

Cat. No. B1455880
M. Wt: 162.16 g/mol
InChI Key: LEULOVQNKUYFEY-UHFFFAOYSA-N
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Description

5-Fluoro-2-(1H-pyrrol-1-yl)pyridine, also known as FPyPy, is an organic compound with the molecular formula C9H7FN2 and a molecular weight of 162.17 . It is a compound that has been extensively researched in the field of chemical and biological studies.


Synthesis Analysis

The synthesis of 5-Fluoro-2-(1H-pyrrol-1-yl)pyridine or related compounds involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, a key intermediate for the preparation of vericiguat was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material, in an overall yield of 48.3% .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-(1H-pyrrol-1-yl)pyridine consists of a pyrrole ring and a pyridine ring . The InChI code for this compound is 1S/C9H7FN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h1-7H .


Physical And Chemical Properties Analysis

5-Fluoro-2-(1H-pyrrol-1-yl)pyridine has a molecular weight of 162.166 . .

Scientific Research Applications

Pro-cognitive Properties and Serotonin Receptor Ligands

A study led by Staroń et al. (2019) focused on the virtual screening-driven discovery of compounds active at serotonin receptors, leading to the identification of a structurally unique compound derived from 5-fluoro-2-(1H-pyrrol-1-yl)pyridine. This compound demonstrated pro-cognitive properties and potential as a novel antipsychotic or antidepressant due to its dual activity at 5-HT6 and 5-HT2A receptors, highlighting its significance in the development of treatments for cognitive disorders (Staroń et al., 2019).

Fluorescent Chemosensors

Maity et al. (2018) developed new fluorophores based on 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione, exhibiting high selectivity for Fe3+/Fe2+ cations. This application of 5-fluoro-2-(1H-pyrrol-1-yl)pyridine derivatives in living cell imaging underscores their utility in bioanalytical chemistry and diagnostic research (Maity et al., 2018).

Synthesis of Pharmaceutical Intermediates

Wang et al. (2006) described the synthesis of a key pharmaceutical intermediate, showcasing the compound's utility in drug development processes. This highlights the role of 5-fluoro-2-(1H-pyrrol-1-yl)pyridine derivatives in the synthesis of complex pharmaceutical compounds (Wang et al., 2006).

Electrochromic Devices

Türkarslan et al. (2007) investigated the copolymerization of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with 3,4-ethylene dioxythiophene, demonstrating enhanced electrochromic properties. This research illustrates the potential of 5-fluoro-2-(1H-pyrrol-1-yl)pyridine derivatives in developing advanced materials for electronic and display technologies (Türkarslan et al., 2007).

Anion Receptors with Enhanced Selectivities

Anzenbacher et al. (2000) utilized 3,4-difluoro-1H-pyrrole for the synthesis of compounds acting as neutral anion receptors with significantly augmented affinities and selectivities for specific anions. This application emphasizes the importance of fluorinated pyrrole derivatives in sensor development and chemical sensing technologies (Anzenbacher et al., 2000).

properties

IUPAC Name

5-fluoro-2-pyrrol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEULOVQNKUYFEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(1H-pyrrol-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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